3-methanesulfonyl-N-(propan-2-yl)aniline
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Overview
Description
3-Methanesulfonyl-N-(propan-2-yl)aniline is an organic compound with the molecular formula C10H15NO2S and a molecular weight of 213.30 g/mol . This compound is characterized by the presence of a methanesulfonyl group attached to an aniline ring, with an isopropyl group substituting the nitrogen atom. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methanesulfonyl-N-(propan-2-yl)aniline typically involves the sulfonylation of aniline derivatives. One common method is the reaction of N-isopropylaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale sulfonylation processes using automated reactors. The reaction conditions are optimized for high yield and purity, often involving continuous monitoring and adjustment of parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
3-Methanesulfonyl-N-(propan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted aniline compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Methanesulfonyl-N-(propan-2-yl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-methanesulfonyl-N-(propan-2-yl)aniline involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2-Methanesulfonyl-N-(propan-2-yl)aniline: Similar in structure but with the methanesulfonyl group attached to a different position on the aniline ring.
N-Isopropyl-2-(methylsulfonyl)aniline: Another isomer with different substitution patterns.
Uniqueness
3-Methanesulfonyl-N-(propan-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C10H15NO2S |
---|---|
Molecular Weight |
213.30 g/mol |
IUPAC Name |
3-methylsulfonyl-N-propan-2-ylaniline |
InChI |
InChI=1S/C10H15NO2S/c1-8(2)11-9-5-4-6-10(7-9)14(3,12)13/h4-8,11H,1-3H3 |
InChI Key |
BSZDEBSXINOHOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=CC(=CC=C1)S(=O)(=O)C |
Origin of Product |
United States |
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